molecular formula C21H21ClN2OS B3016167 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1798672-10-2

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone

Cat. No. B3016167
CAS RN: 1798672-10-2
M. Wt: 384.92
InChI Key: HGELHEHHCRBHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone, also known as TAK-659, is a chemical compound that has been extensively studied for its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have promising results in pre-clinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Scientific Research Applications

Endocrine Disruption and Toxicity

Compounds with chlorophenyl components, such as DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) and its metabolite DDE, are known to act as endocrine disruptors in humans and wildlife. Research highlights the estrogen-disrupting action of these compounds and their impact on reproductive and immune systems. The environmental persistence and bioaccumulation through the food chain of such compounds underscore the importance of studying their toxicological effects (Burgos-Aceves et al., 2021).

Occupational and Environmental Health

Chlorinated solvents, including compounds with chlorophenyl groups, have been associated with a range of adverse health effects, notably on the central nervous system, reproductive system, liver, and kidneys. The persistence of chlorinated compounds in the environment and their potential for causing long-term health impacts highlight the need for research into safer alternatives and remediation strategies (Ruder, 2006).

Antioxidant and Biological Activities

Compounds structurally related to 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone, particularly those with indole components, have been explored for their potential biological activities. Chromones and their derivatives, for instance, show significant radical scavenging activity, pointing to their role in preventing cell impairment and diseases related to oxidative stress (Yadav et al., 2014).

Cardiovascular Therapeutics

Salvia miltiorrhiza Bunge, containing tanshinone compounds, demonstrates broad cardiovascular protective actions. The pharmacological effects of such compounds, including anti-inflammatory, antitumor, and anticancer activities, are linked to their influence on cardiovascular health (Li et al., 2018).

Enzymatic Remediation

The use of enzymes, possibly in combination with compounds having similar structures to this compound, in the bioremediation of environmental pollutants has been studied. Enzymatic treatment offers a promising approach to degrade pollutants, including those resistant to other forms of remediation, highlighting the potential application of such compounds in environmental cleanup (Husain & Husain, 2007).

properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS/c22-18-7-3-1-6-17(18)20-9-10-24(11-12-26-20)21(25)13-15-14-23-19-8-4-2-5-16(15)19/h1-8,14,20,23H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGELHEHHCRBHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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